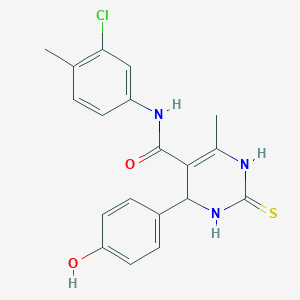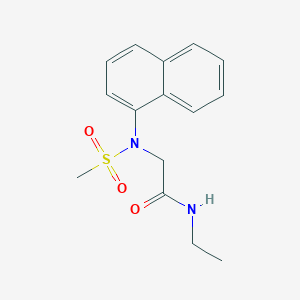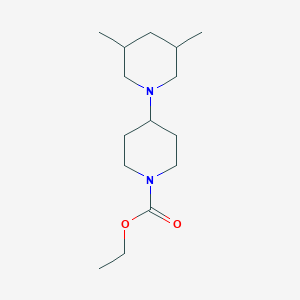![molecular formula C16H23N3O4S2 B5109168 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5109168.png)
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide, also known as PTC-209, is a small molecule inhibitor that has been identified as a potential anti-cancer agent. It was first discovered by researchers at the Johns Hopkins University School of Medicine in 2010. Since then, PTC-209 has been the subject of numerous scientific studies, exploring its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide inhibits the activity of BMI-1 by binding to its DNA-binding domain, preventing it from binding to its target genes. This leads to a reduction in the expression of genes that are important for cancer stem cell self-renewal and survival.
Biochemical and Physiological Effects:
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has been shown to have a selective effect on cancer stem cells, without affecting normal stem cells. It has also been shown to have a low toxicity profile in animal studies, making it a promising candidate for further development as an anti-cancer agent.
実験室実験の利点と制限
One advantage of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide is its selective effect on cancer stem cells, which allows for targeted therapy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
将来の方向性
Future research on 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide could focus on elucidating its mechanism of action, identifying biomarkers that can predict patient response to treatment, and developing combination therapies that enhance its anti-cancer activity. Other potential applications of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide could include its use as a tool for studying cancer stem cells and its potential as a therapeutic agent for other diseases.
合成法
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide is synthesized using a multi-step process. The first step involves the preparation of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid, which is then reacted with piperidine and N,N'-dicyclohexylcarbodiimide to form 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid. This acid is then converted to its corresponding amide, 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide, through a coupling reaction with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
科学的研究の応用
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has been studied for its potential anti-cancer properties. In particular, it has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has been shown to reduce the self-renewal and tumorigenicity of cancer stem cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
1-(4-piperidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S2/c17-15(20)12-4-8-18(9-5-12)16(21)14-10-13(11-24-14)25(22,23)19-6-2-1-3-7-19/h10-12H,1-9H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJLJCRAMOAKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{[(5-tert-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5109102.png)
![1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5109103.png)
![9-(3,3-dimethyl-2-oxobutoxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5109106.png)

![2-{2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5109118.png)
![3-allyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5109125.png)
![2-hydroxy-4-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5109131.png)
![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5109139.png)
![6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5109140.png)
![6-amino-1-benzyl-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5109150.png)
![1-(4-fluorophenyl)-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5109180.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5109185.png)
